7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
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Overview
Description
7-Oxabicyclo[2.2.1]hept-2-ene-5-carbonyl chloride is a bicyclic organic compound with a unique structure that includes an oxirane ring fused to a cyclohexene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-oxabicyclo[2.2.1]hept-2-ene-5-carbonyl chloride typically involves the Diels-Alder reaction of furan with olefinic or acetylenic dienophiles . This reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 7-oxabicyclo[2.2.1]hept-2-ene-5-carbonyl chloride may involve large-scale Diels-Alder reactions in reactors designed to handle high temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[2.2.1]hept-2-ene-5-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions may result in the formation of amides or esters.
Scientific Research Applications
7-Oxabicyclo[2.2.1]hept-2-ene-5-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-oxabicyclo[2.2.1]hept-2-ene-5-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloride group is replaced by a nucleophile, leading to the formation of new compounds.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A similar compound with a saturated bicyclic structure.
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Another related compound with a different functional group.
Uniqueness
7-Oxabicyclo[2.2.1]hept-2-ene-5-carbonyl chloride is unique due to its specific structure and reactivity. Its ability to undergo various chemical reactions makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
7-oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c8-7(9)5-3-4-1-2-6(5)10-4/h1-2,4-6H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTBDWZQXVGZKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC(C1C(=O)Cl)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517295 |
Source
|
Record name | 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84752-05-6 |
Source
|
Record name | 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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